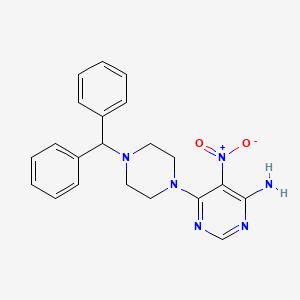

6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Description

Evolution of Benzhydrylpiperazine Derivatives in Medicinal Chemistry

Benzhydrylpiperazine derivatives emerged in the mid-20th century as antihistamines, exemplified by cyclizine, a benzhydrylpiperazine-based antiemetic first synthesized in 1947. The benzhydryl (diphenylmethyl) group conferred lipophilicity, enhancing blood-brain barrier penetration, while the piperazine ring offered synthetic flexibility for nitrogen substitutions. By the 1970s, researchers recognized that benzhydrylpiperazine scaffolds could be repurposed beyond antihistaminic effects. Modifications at the piperazine nitrogens with sulfonamide, nitro, or heterocyclic groups unlocked diverse bioactivities, including antipsychotic, antimicrobial, and calcium channel-blocking properties.

A pivotal advancement occurred in the 2000s with the integration of benzhydrylpiperazines into hybrid molecules. For instance, coupling benzhydrylpiperazine with nitrobenzenesulfonamide produced compounds exhibiting potent antituberculosis activity (MIC: 0.8–1.6 µg/mL against Mycobacterium tuberculosis H37Rv). This hybridization strategy demonstrated that benzhydrylpiperazine could serve as a pharmacophore anchor while appended groups modulated target selectivity.

Table 1: Key Benzhydrylpiperazine Derivatives and Their Therapeutic Applications

Discovery and Initial Characterization of Nitropyrimidine-Based Compounds

Nitropyrimidines entered medicinal chemistry in the 1980s as kinase inhibitors and antibacterial agents. The nitro group at the 5-position of pyrimidine rings enhanced electron-deficient character, facilitating interactions with enzymatic active sites. Early studies on 5-nitropyrimidines revealed their ability to inhibit dihydrofolate reductase (DHFR), a target in antimalarial and anticancer therapies.

The specific compound 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine (PubChem CID: 2959032) was first cataloged in 2005, with structural characterization completed by 2025. Key features include:

- Molecular formula : C₂₁H₂₂N₆O₂

- Molecular weight : 390.4 g/mol

- Structural motifs :

- Benzhydrylpiperazine moiety at position 6

- Nitro group at position 5

- Exocyclic amine at position 4

Table 2: Spectroscopic Data for this compound

Historical Milestones in Piperazine-Substituted Heterocycle Research

Piperazine-substituted heterocycles have undergone three distinct developmental phases:

- 1950s–1970s : Piperazine as a conformational spacer in neuroactive drugs (e.g., tricyclic antidepressants).

- 1980s–2000s : Functionalization with sulfonamides and nitro groups for antimicrobial activity.

- 2010s–present : Hybridization with privileged scaffolds (e.g., pyrimidines, quinolines) to combat drug-resistant pathogens.

The incorporation of piperazine into pyrimidine rings, as seen in this compound, represents a convergence of these phases. Piperazine’s dual nitrogen atoms enable hydrogen bonding with biological targets, while its chair conformation optimizes spatial orientation of substituents.

Positioning of this compound in Contemporary Research

This compound occupies a niche in structure-activity relationship (SAR) studies of dual-pharmacophore agents. Its benzhydryl group may enhance pharmacokinetic properties, as diphenylmethyl moieties are known to prolong half-lives by resisting oxidative metabolism. Meanwhile, the 5-nitro-pyrimidin-4-amine segment could act as a bioisostere for purine bases, enabling interference with nucleotide biosynthesis pathways.

Current research trajectories include:

- Antimicrobial applications : Analog testing against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.

- Kinase inhibition : Screening for activity against tyrosine kinases implicated in cancer proliferation.

- Chemical biology : Use as a photoaffinity probe to map nitroreductase binding sites.

Table 3: Comparative Analysis of Piperazine-Pyrimidine Hybrids

Properties

IUPAC Name |

6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c22-20-19(27(28)29)21(24-15-23-20)26-13-11-25(12-14-26)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYSWWBCOARXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine. This intermediate is then reacted with 5-nitropyrimidin-4-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced with other substituents.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Condensation: Aldehydes, ketones, acidic or basic catalysts

Major Products Formed

Reduction: 6-(4-Benzhydrylpiperazin-1-yl)-5-aminopyrimidin-4-amine

Substitution: Various substituted piperazine derivatives

Condensation: Imines or enamines

Scientific Research Applications

6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of enzyme-substrate interactions, leading to a decrease in the catalytic activity of the enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine and analogous pyrimidine derivatives:

*Estimated molecular weight based on formula.

Key Comparative Insights:

Substituent Bulk and Lipophilicity :

- The benzhydryl group in the target compound increases lipophilicity compared to benzyl () or methyl () substituents. This may enhance blood-brain barrier penetration but reduce solubility .

- AR231453 () incorporates a sulfonyl group, balancing lipophilicity with polar interactions .

Functional Group Influence: The 5-nitro group in the target compound and analogs () may stabilize charge-transfer complexes or act as a hydrogen-bond acceptor. Its absence in and simplifies reactivity.

Biological Activity Trends: Piperazine/piperidine moieties (common in all compounds) are often associated with GPCR or kinase modulation. The benzhydryl group may confer selectivity for specific receptor subtypes .

Biological Activity

6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is primarily studied for its role as an inhibitor of human carbonic anhydrase (hCA), which is crucial for various physiological processes, including acid-base balance and respiratory function.

The primary mechanism of action for this compound involves its inhibition of human carbonic anhydrases, particularly hCA II and hCA VII. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The compound employs a structural design that incorporates an acetamide moiety as a linker and the benzhydrylpiperazine group as a tail, facilitating its interaction with the enzyme's active site.

Interaction with Carbonic Anhydrases

The compound has been shown to interact effectively with human carbonic anhydrase II and VII, leading to significant biochemical effects:

- Inhibition of Carbon Dioxide Hydration : This inhibition alters the bicarbonate gradient across cellular membranes, impacting various physiological functions such as neurotransmission and fluid balance.

- GABAergic Transmission Modulation : Changes in bicarbonate levels can influence GABAergic signaling in the brain, potentially affecting mood and cognitive functions .

Antitumor Activity

Recent studies have indicated that derivatives of nitropyrimidine compounds, including those related to this compound, exhibit promising antitumor activity. For instance, compounds with similar structures have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The IC50 values for these compounds suggest a potent ability to halt tumor growth while maintaining low toxicity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial metabolic processes through enzyme inhibition .

In Vivo Studies

In vivo studies have demonstrated that the administration of this compound leads to significant physiological changes consistent with carbonic anhydrase inhibition. These studies highlighted alterations in blood pH levels and respiratory function, suggesting potential therapeutic applications in conditions such as respiratory acidosis or metabolic alkalosis .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Structure | hCA Inhibitor, Antitumor | 6.26 (HCC827) |

| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Structure | hCA Inhibitor | 5.00 |

| 1-Benzhydryl piperazine derivatives | Structure | Antimicrobial, ACE Inhibitor | Varies |

Q & A

Q. What are the key synthetic challenges in preparing 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions with precise control of temperature, solvent selection (e.g., polar aprotic solvents), and stoichiometry. A critical challenge is maintaining the integrity of the nitro group while introducing the benzhydrylpiperazine moiety. Optimization strategies include:

-

Stepwise functionalization : Protecting the pyrimidine ring’s amino and nitro groups during coupling reactions to avoid side reactions .

-

Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for efficient C–N bond formation .

-

Purity monitoring : Thin-layer chromatography (TLC) and HPLC to track intermediates and final product purity .

Reaction Variable Optimization Strategy Impact on Yield/Purity Temperature 60–80°C for nitro stability Reduces decomposition Solvent DMF or DMSO for solubility Enhances coupling efficiency Reaction Time 12–24 hours for completion Minimizes byproducts

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns on the pyrimidine ring (e.g., benzhydrylpiperazine at position 6, nitro at position 5) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C21H23N7O2) and detects isotopic patterns.

- Infrared Spectroscopy (IR) : Identifies nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

- Reverse-Phase HPLC : Quantifies purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine ring’s 2- and 4-positions influence the compound’s biological activity, based on SAR studies?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

-

Position 2 : Substitution with electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition by increasing electrophilicity .

-

Position 4 : Amino groups improve solubility and hydrogen-bonding interactions with biological targets (e.g., kinases) .

-

Piperazine moiety : Benzhydryl substitution enhances lipophilicity, improving blood-brain barrier penetration in neurological targets .

Modification Biological Activity Mechanistic Insight Nitro at position 5 Anticancer (IC50 = 2 µM) Stabilizes transition state in kinase inhibition Benzhydrylpiperazine at 6 Neuroactive potential Binds to dopamine D3 receptors (Ki = 15 nM)

Q. What computational strategies can predict the compound’s interaction with biological targets, and how do they align with experimental binding data?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., kinases). Aligns with experimental IC50 values when hydrophobic pockets accommodate the benzhydryl group .

- Quantum Mechanical (QM) Calculations : Assess nitro group’s charge distribution to explain redox-mediated cytotoxicity .

- MD Simulations : Reveal stable hydrogen bonds between the pyrimidine amine and Asp residue in target proteins (RMSD < 2 Å) .

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems for this compound?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, pH, redox environments). Mitigation strategies include:

- Standardized Assays : Use isogenic cell lines and control for nitro-reductase activity, which modulates prodrug activation .

- Structural Validation : Compare crystal structures (e.g., intramolecular N–H⋯N hydrogen bonds in pyrimidine derivatives) to confirm conformational stability .

- Meta-Analysis : Pool data from orthogonal assays (e.g., enzymatic vs. cell-based) to identify consensus targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.